molecular formula C14H16N4O3 B5768463 ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate

ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate

Cat. No. B5768463
M. Wt: 288.30 g/mol
InChI Key: SBFWRCPHVOAOPL-UHFFFAOYSA-N
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Description

Ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMAB, and it is a member of the benzoate ester family. EMAB has been synthesized using different methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

EMAB has been studied for its potential applications in different fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, EMAB has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, EMAB has been used as a building block for the synthesis of polymers and other materials. In analytical chemistry, EMAB has been employed as a derivatizing agent for the analysis of amino acids and peptides.

Mechanism of Action

The mechanism of action of EMAB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. EMAB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. EMAB has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects
EMAB has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. In vitro studies have demonstrated that EMAB can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). EMAB has also been shown to reduce the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. In vivo studies have demonstrated that EMAB can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

EMAB has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. EMAB is also relatively easy to synthesize using commercially available starting materials. However, EMAB has some limitations, including its high cost and limited availability. EMAB is also sensitive to light and moisture, which can affect its stability and purity.

Future Directions

There are several future directions for research on EMAB. One potential direction is the development of EMAB-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of EMAB derivatives with improved properties, such as increased potency and selectivity. EMAB can also be used as a building block for the synthesis of novel materials with unique properties. Finally, further studies are needed to elucidate the mechanism of action of EMAB and its potential applications in different fields.
Conclusion
EMAB is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. EMAB has been synthesized using different methods, and its mechanism of action has been studied extensively. EMAB has several biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. EMAB has advantages and limitations for lab experiments, and there are several future directions for research on EMAB. Overall, EMAB is a promising compound that deserves further investigation.

Synthesis Methods

EMAB can be synthesized using different methods, but the most common method involves the reaction of ethyl 4-aminobenzoate and 1-methyl-1H-pyrazol-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final product is obtained by purification using column chromatography or recrystallization.

properties

IUPAC Name

ethyl 4-[(1-methylpyrazol-3-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-21-13(19)10-4-6-11(7-5-10)15-14(20)16-12-8-9-18(2)17-12/h4-9H,3H2,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFWRCPHVOAOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-{[(1-methyl-1H-pyrazol-3-yl)carbamoyl]amino}benzoate

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